BenchChemオンラインストアへようこそ!

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea

Bioactivity profiling Receptor binding Enzyme inhibition

This 5-oxopyrrolidine urea derivative features distinct 4-ethylphenyl substitution, providing topological diversity for screening libraries and SAR benchmarking. With no public bioactivity data, its primary procurement values are as a diversity element, potential negative control in FPR2/FPRL1 assays (pending experimental validation), or a synthetic intermediate for further derivatization via cross-coupling. Demand analytical QC (NMR/LCMS) to confirm structural integrity and purity before use.

Molecular Formula C19H20ClN3O2
Molecular Weight 357.84
CAS No. 894028-23-0
Cat. No. B2711405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea
CAS894028-23-0
Molecular FormulaC19H20ClN3O2
Molecular Weight357.84
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H20ClN3O2/c1-2-13-3-7-15(8-4-13)21-19(25)22-16-11-18(24)23(12-16)17-9-5-14(20)6-10-17/h3-10,16H,2,11-12H2,1H3,(H2,21,22,25)
InChIKeyGXSQCWWETYQTOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea (CAS 894028-23-0): Procurement Baseline and Compound Identity


1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea (CAS 894028-23-0) is a synthetic urea derivative built on a 5-oxopyrrolidine (γ-lactam) core, bearing a 4-chlorophenyl substituent at the pyrrolidinone N1 and a 4-ethylphenyl group on the distal urea nitrogen . The molecular formula is C19H20ClN3O2 with a molecular weight of 357.84 g/mol . The compound is listed in chemical catalogs as a research chemical, typically supplied at 95% purity, and is intended for non-human, non-therapeutic research use only . Structurally, it belongs to the class of 1,3-disubstituted 3-ureidopyrrolidines, a scaffold that has been explored for formyl peptide receptor (FPR/FPRL1) agonism, kinase inhibition, and other pharmacological activities in related analogs [1][2]. However, no peer-reviewed bioactivity data, target engagement measurements, or in vivo efficacy metrics have been reported in the public domain for this specific compound.

Why 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea Cannot Be Interchanged with In-Class Analogs: The Evidence Gap


Within the 3-ureidopyrrolidine chemotype, even subtle changes to the aryl substitution pattern can produce dramatic shifts in receptor selectivity, potency, and pharmacokinetic behavior [1]. For instance, the formyl peptide receptor 2 (FPR2) agonist program at Bristol-Myers Squibb demonstrated that replacing a simple linear urea with a pyrrolidinone core and then optimizing the N-aryl and urea substituents converted moderate FPR2 activity into potent, selective agonism [2]. In the 1-substituted 3-pyrrolidinylurea series studied by Helsley et al., variation of the phenyl substituent yielded compounds with distinct local anesthetic and antiarrhythmic profiles, indicating that biological activity is highly sensitive to the exact substitution pattern [3]. For 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea specifically, the absence of any published potency, selectivity, ADME, or in vivo pharmacology data precludes any assumption of functional equivalence to other compounds in the class. Without quantitative comparator evidence, generic substitution risks selecting a compound with uncharacterized—and potentially divergent—biological behavior. The following section catalogues the absence of differential data as a procurement decision-critical finding.

Quantitative Differentiation Evidence for 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea Against Closest Comparators


No Public Bioactivity Data Available for Target Compound vs. Closest Structural Analogs

A systematic search of ChEMBL, PubChem, BindingDB, and PubMed using the CAS number 894028-23-0, IUPAC name, InChI Key, and SMILES returned no bioactivity records—no IC50, Ki, EC50, or any other quantitative potency measurement has been deposited for this compound [1]. By contrast, structurally proximate analogs within the 3-ureidopyrrolidine class have reported activities. For example, the related compound 1-(4-chlorophenyl)-3-[(3R)-1-[2,3-difluoro-4-(2-fluoropyridin-3-yl)phenyl]-2-oxopyrrolidin-3-yl]urea (Example 19 in US10676431) demonstrates that pyrrolidinone urea derivatives with 4-chlorophenyl substitution can be optimized to yield defined pharmacological activity, yet this data cannot be extrapolated to the target compound due to substantial differences in the second aryl substituent [2]. Additionally, the ZINC database entry for this compound (ZINC169871143) explicitly states: 'This compound is not currently in any annotated catalogs. Activities based on ChEMBL 20: There is no known activity for this compound' [3].

Bioactivity profiling Receptor binding Enzyme inhibition

Absence of Selectivity or Off-Target Profiling Data Precludes Comparator Ranking

No selectivity panel data (kinase profiling, CEREP panel, or related broad-target screens) has been published for 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea [1]. In the broader 3-ureidopyrrolidine class, selectivity has proven to be a critical differentiator: the FPR2 agonist BMS-986235/LAR-1219 achieved >100-fold selectivity over FPR1 through strategic modification of the pyrrolidinone lactam substituents [2]. The target compound's 4-ethylphenyl urea motif differs from the optimized selectivity-conferring groups in BMS-986235/LAR-1219, and without experimental data, any assertion about its selectivity profile would be unsupported conjecture [3].

Selectivity profiling Kinase panel Safety pharmacology

No Pharmacokinetic or In Vivo Efficacy Data for Procurement Risk Assessment

No in vivo pharmacokinetic (PK) parameters, oral bioavailability, clearance, half-life, or animal model efficacy data have been reported for 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea [1]. This contrasts with structurally related pyrrolidinone urea derivatives in the FPR2 agonist program, where compounds such as BMS-986235/LAR-1219 demonstrated measurable oral bioavailability and efficacy in a mouse heart failure model [2]. The target compound's logP (calculated ~3.5 from its SMILES) and the presence of a 4-ethylphenyl group (which introduces additional lipophilicity relative to smaller or more polar substituents used in optimized analogs) raise concerns about solubility and metabolic stability, but these concerns remain purely in silico without supporting experimental DMPK data .

ADME Pharmacokinetics In vivo efficacy

No Purity Specification or Batch-to-Batch Reproducibility Data Beyond Baseline Catalog Listing

Available vendor listings for 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea indicate a typical purity of 95% without accompanying certificates of analysis (CoA), NMR spectra, HPLC chromatograms, or quantitative impurity profiles . There are no published stability studies, no polymorph characterization, and no solubility measurements (the solubility field on the EvitaChem product page states 'not available') . This level of characterization is significantly below the standard expected for chemical probes or reference compounds, where purity ≥98% with full spectroscopic characterization is customary [1]. For procurement purposes, the absence of batch-specific quality data means that inter-batch reproducibility cannot be assured, and the risk of bioactive impurities confounding assay results is unquantified.

Purity analysis Quality control Reproducibility

Application Scenarios for 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea Based on Available Evidence


Chemical Library Enumeration and Scaffold-Hopping Starting Point

Given the absence of biological characterization for 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea [1], the most evidence-supported application is as a diversity element in a screening library for scaffold-hopping exercises. The 5-oxopyrrolidine core is validated in FPR2 agonism and other pharmacological contexts [2], and the compound's distinct 4-ethylphenyl urea substitution pattern provides topological diversity relative to extensively explored 4-fluorophenyl, 4-methoxyphenyl, or unsubstituted phenyl analogs. However, procurement for this purpose should be contingent on obtaining analytical quality control data from the vendor, as the baseline purity specification of 95% without CoA may be insufficient for high-throughput screening campaigns where impurities can generate false positives [3].

Negative Control or Inactive Comparator for FPR2/FPRL1 Agonist Studies (Requires Validation)

Based on the ZINC database annotation of 'no known activity' for this compound in ChEMBL 20 [1] and the absence of FPRL1 agonist data in the comprehensive patent literature (US10525058), this compound could potentially serve as a negative control in FPR2/FPRL1 assays—but only after experimental confirmation of inactivity. The compound's structural similarity to known FPRL1-active pyrrolidinone ureas [2] makes it plausible that specific substitutions (particularly the 4-ethylphenyl group replacing optimized substituents) could ablate receptor activation. However, users must independently verify the lack of agonist or antagonist activity before deploying it as a control, as the publicly available data does not constitute proof of inactivity—it constitutes absence of evidence [3].

Synthetic Intermediate for Derivatization Chemistry

The compound's urea linkage and aryl chloride handle make it a potential synthetic intermediate for further derivatization, particularly via cross-coupling reactions at the 4-chlorophenyl moiety or modification of the urea NH groups [1]. The 5-oxopyrrolidine ring offers additional functionalization handles (e.g., reduction to pyrrolidine, enolate chemistry). This application is supported by the well-precedented use of structurally related 1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl ureas as building blocks in patent literature [2]. The critical procurement requirement is verification of the compound's structural integrity and purity by NMR and LCMS from the vendor before committing to multi-step synthetic sequences that would amplify any impurities [3].

Physicochemical Property Benchmarking Against Optimized Pyrrolidinone Urea Leads

For medicinal chemistry teams working on FPR2 or related targets, this compound may serve as a physicochemical benchmarking tool to assess the impact of the 4-ethylphenyl substitution on calculated properties (logP, solubility, permeability) relative to optimized leads such as BMS-986235/LAR-1219 [1]. The 4-ethylphenyl group increases calculated logP by approximately 0.8-1.2 log units compared to 4-fluorophenyl-substituted analogs, and experimental determination of LogD, kinetic solubility, and PAMPA permeability for this compound could provide useful SAR around the lipophilicity tolerance of the pyrrolidinone urea scaffold [2]. However, procurement for this purpose requires that the compound be of sufficient purity (≥98% recommended) to avoid impurity-skewed physicochemical measurements [3].

Quote Request

Request a Quote for 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.